![molecular formula C20H12ClN B14035586 6-Chloro-7H-dibenzo[c,g]carbazole](/img/structure/B14035586.png)
6-Chloro-7H-dibenzo[c,g]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 6-Chloro-7H-dibenzo[c,g]carbazole typically involves the chlorination of 7H-dibenzo[c,g]carbazole. The reaction conditions for this process often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an appropriate solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
6-Chloro-7H-dibenzo[c,g]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
科学的研究の応用
6-Chloro-7H-dibenzo[c,g]carbazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studies have shown that derivatives of 7H-dibenzo[c,g]carbazole can interact with biological macromolecules, making them useful in biochemical research.
作用機序
The mechanism of action of 6-Chloro-7H-dibenzo[c,g]carbazole involves its interaction with cytochrome P450 enzymes, particularly CYP1A1 . This interaction leads to the metabolic activation of the compound, resulting in the formation of reactive intermediates that can bind to DNA and other cellular macromolecules. The primary site of metabolism is the C5 position, where electrophilic addition-rearrangement reactions occur . These reactions can lead to the formation of DNA adducts, which are associated with carcinogenicity.
類似化合物との比較
6-Chloro-7H-dibenzo[c,g]carbazole can be compared with other similar compounds, such as:
7H-Dibenzo[c,g]carbazole: The parent compound, which lacks the chlorine substituent.
3,4,5,6-Dibenzocarbazole: Another derivative with different substitution patterns, which may exhibit different chemical and biological properties.
7-Aza-7H-dibenzo[c,g]fluorene: A structurally related compound with a nitrogen atom in the fluorene ring, used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological systems.
特性
分子式 |
C20H12ClN |
|---|---|
分子量 |
301.8 g/mol |
IUPAC名 |
10-chloro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
InChI |
InChI=1S/C20H12ClN/c21-16-11-13-6-2-4-8-15(13)19-18-14-7-3-1-5-12(14)9-10-17(18)22-20(16)19/h1-11,22H |
InChIキー |
URKXCXJUXQOFCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C(=CC5=CC=CC=C54)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


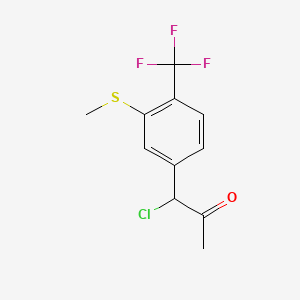
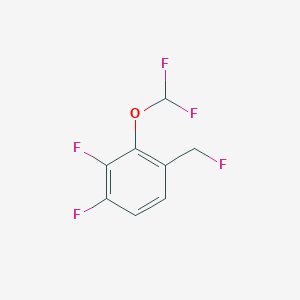


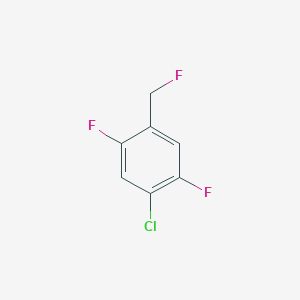
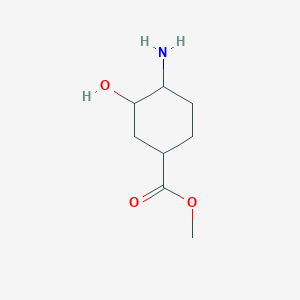

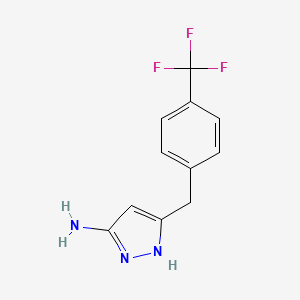
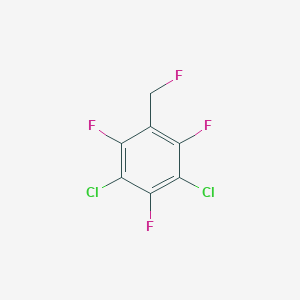

![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B14035577.png)
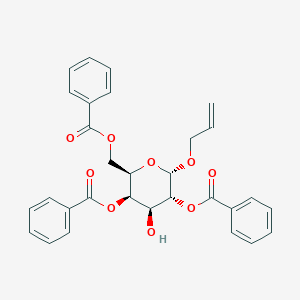

![(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine](/img/structure/B14035583.png)
